molecular formula C19H15ClN2O5S B3313013 N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 946339-39-5

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B3313013
CAS No.: 946339-39-5
M. Wt: 418.9 g/mol
InChI Key: IEJLOWJIFAZWKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative featuring a carboxamide substituent at the 3-position of the coumarin core (2-oxo-2H-chromene). The phenyl ring attached to the carboxamide group is substituted with a chloro group at the 4-position and a 1,1-dioxidoisothiazolidin-2-yl moiety at the 3-position.

Properties

IUPAC Name

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O5S/c20-15-7-6-13(11-16(15)22-8-3-9-28(22,25)26)21-18(23)14-10-12-4-1-2-5-17(12)27-19(14)24/h1-2,4-7,10-11H,3,8-9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJLOWJIFAZWKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Coumarin Carboxamide Derivatives

The following analysis compares the target compound with structurally related coumarin carboxamides, focusing on substituent effects, synthetic pathways, and physicochemical properties.

N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide

  • Structure : Features a 4-methoxyphenethyl group attached to the carboxamide nitrogen.
  • Synthesis : Prepared via coupling of ethyl 2-oxo-2H-chromene-3-carboxylate with 4-methoxyphenethylamine .
  • Absence of a sulfone (1,1-dioxidoisothiazolidine) ring reduces steric bulk and may alter binding affinities in biological systems.

2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (Compound 12)

  • Structure : Contains a 4-sulfamoylphenyl group.
  • Synthesis: Formed via condensation of 2-cyanoacetamide derivatives with salicyaldehyde under acidic conditions .
  • Key Differences :
    • The sulfamoyl group (-SO2NH2) introduces strong hydrogen-bonding capacity, which is absent in the target compound’s isothiazolidine sulfone.
    • Higher melting point (288°C) compared to methoxyphenethyl analogs, likely due to enhanced intermolecular hydrogen bonding .

4-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide (Compound 169)

  • Structure : Incorporates a triazole ring and fluorophenethyl group.
  • Synthesis : Derived via click chemistry (azide-alkyne cycloaddition) .
  • Key Differences :
    • The triazole moiety may confer metabolic stability compared to the isothiazolidine sulfone.
    • Fluorine substitution on the phenethyl group could enhance lipophilicity and bioavailability relative to the chloro substituent in the target compound .

Ethyl N-[4-chloro-3-[4-(trifluoromethyl)imidazol-1-yl]phenyl]carbamate

  • Structure : Shares a chloro-substituted phenyl ring but replaces the coumarin core with a carbamate group.
  • Synthesis : Involves coupling of chlorophenyl intermediates with trifluoromethylimidazole derivatives .
  • Key Differences :
    • The imidazole ring introduces basicity, contrasting with the coumarin scaffold’s planar aromatic system.
    • Carbamate functionality may alter hydrolysis kinetics compared to carboxamides .

Structural and Functional Data Table

Compound Name Substituents Melting Point (°C) Key Functional Groups Synthesis Yield (%) Reference
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide 4-Methoxyphenethyl Not reported Methoxy, carboxamide Not reported
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide 4-Sulfamoylphenyl 288 Sulfamoyl, carboxamide 94–95
Compound 169 (triazole derivative) 4-Chlorobenzyl-triazolyl, 4-fluorophenethyl Not reported Triazole, fluoro, carboxamide Not reported

Key Research Findings and Implications

Substituent Effects :

  • Electron-withdrawing groups (e.g., -Cl, -SO2NH2) enhance thermal stability and intermolecular interactions, as seen in compound 12’s high melting point .
  • Bulky substituents like the 1,1-dioxidoisothiazolidine ring in the target compound may hinder crystallization but improve target specificity in enzyme inhibition .

Synthetic Challenges: Coumarin carboxamides often require multi-step syntheses involving condensation, cyclization, or coupling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 2
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.